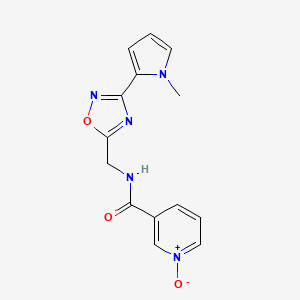
3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a complex organic compound that has found a variety of applications in scientific research. This compound combines a pyrrolidine ring, an oxadiazole ring, and a pyridine ring, resulting in a unique structure that offers interesting chemical properties and potential for biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide typically involves the formation of the oxadiazole ring from precursor materials such as hydrazides and esters under acidic or basic conditions. The carbamoyl group is introduced via a reaction with isocyanates. Pyridine 1-oxide is often synthesized separately and then coupled with the intermediate oxadiazole derivative through a nucleophilic substitution reaction, typically under mild heating conditions.
Industrial Production Methods
Scaling up the synthesis for industrial purposes usually requires optimization of reaction conditions to improve yield and purity. Key steps include maintaining precise temperature control, using high-quality starting materials, and employing efficient purification methods like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole and oxadiazole rings can be oxidized, leading to the formation of sulfoxides and sulfones under specific conditions.
Reduction: The reduction of the oxadiazole ring may lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions occur at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The reactions typically require catalysts or specific reagents like halides or amines.
Major Products Formed
The major products depend on the type of reaction. Oxidation often yields sulfoxides or sulfones, while reduction products include hydrazine derivatives. Substitution reactions result in modified pyridine or oxadiazole derivatives.
Scientific Research Applications
This compound finds applications in multiple fields, such as:
Chemistry: Used as a reagent in organic synthesis and a precursor for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Studied for its therapeutic potential, especially in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. For instance, the oxadiazole ring can interact with nucleophilic sites in proteins, leading to the modulation of enzymatic activity. The pyridine 1-oxide moiety can act as a ligand for metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Similar compounds include other oxadiazole derivatives and pyridine-based molecules. What sets 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide apart is its unique combination of rings, offering distinct reactivity and biological activity compared to simpler analogs.
List of Similar Compounds
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine
1-(Pyrrol-2-yl)-2,4-dinitrophenol
4-(1-Methylpyrrol-2-yl)benzoic acid
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-18-6-3-5-11(18)13-16-12(22-17-13)8-15-14(20)10-4-2-7-19(21)9-10/h2-7,9H,8H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOBBDKAJFLMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2918631.png)
![2,2'-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol](/img/structure/B2918632.png)
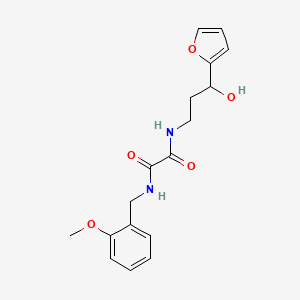
![3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2918636.png)
![Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2918637.png)
![N-(2-bromophenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2918638.png)
![5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918639.png)
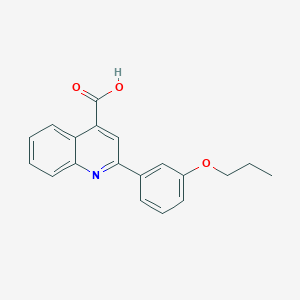
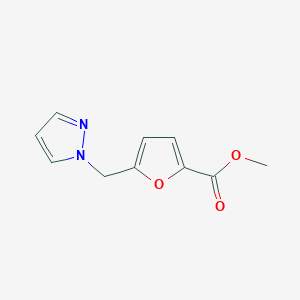

![1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2918647.png)
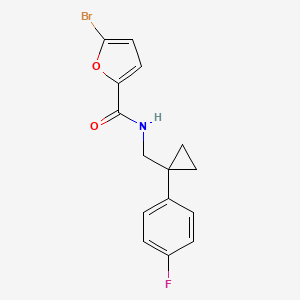
![(E)-3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide](/img/structure/B2918650.png)
![Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2918651.png)
